molecular formula C19H21ClN2O2S B1684076 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide CAS No. 93100-99-3

4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide

Cat. No.: B1684076
CAS No.: 93100-99-3
M. Wt: 376.9 g/mol
InChI Key: VJHXSSVOCOBVMI-XUTLUUPISA-N
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Description

W-15, chemically known as 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide, is a synthetic compound that has garnered attention due to its structural similarity to the potent opioid agonist fentanyl. Initially identified in patent literature, W-15, along with its analogues, was presumed to interact with opioid receptors. recent studies have shown that W-15 does not exhibit significant opioid activity .

Scientific Research Applications

    Chemistry: W-15 serves as a model compound for studying the reactivity of sulfonamides and piperidine derivatives.

    Biology: Research has explored the interactions of W-15 with various biological receptors, although it does not exhibit significant opioid activity.

    Medicine: While initially thought to have analgesic properties, W-15’s lack of opioid activity has limited its potential as a therapeutic agent.

    Industry: W-15’s structural properties make it a candidate for developing new materials and chemical intermediates.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of the enzyme and prevent it from catalyzing its usual reactions .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to hypoxia . This shift in metabolism causes a significant modification in pH, which is regulated by CA IX . By inhibiting CA IX, the compound disrupts this pH regulation, affecting the survival and proliferation of the tumor cells .

Pharmacokinetics

The compound’s molecular weight (3769 g/mol) and its structural features suggest that it may have good bioavailability.

Result of Action

The compound’s action results in significant anti-proliferative activity against certain cancer cell lines . For example, it has shown significant inhibitory effects against the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Some derivatives of the compound have also shown the ability to induce apoptosis in MDA-MB-231 cells .

Preparation Methods

The synthesis of W-15 involves several steps, starting with the preparation of the piperidine ring. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

W-15 undergoes various chemical reactions, including:

    Oxidation: W-15 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert W-15 to its corresponding amine derivatives.

    Substitution: W-15 can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

W-15 is often compared to its analogue W-18, another synthetic compound with a similar structure. Both W-15 and W-18 were initially thought to be potent opioid agonists, but research has shown that neither compound exhibits significant opioid activity. W-18 displays weak activity at sigma receptors and the peripheral benzodiazepine receptor, while W-15 shows weak antagonist activity at serotonin receptors .

Other similar compounds include:

Properties

CAS No.

93100-99-3

Molecular Formula

C19H21ClN2O2S

Molecular Weight

376.9 g/mol

IUPAC Name

(NE)-4-chloro-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C19H21ClN2O2S/c20-17-9-11-18(12-10-17)25(23,24)21-19-8-4-5-14-22(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13-15H2/b21-19+

InChI Key

VJHXSSVOCOBVMI-XUTLUUPISA-N

Isomeric SMILES

C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=CC=C3

SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=CC=C3

Canonical SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

W 15;  W-15;  W15.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide

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